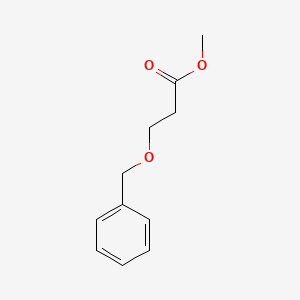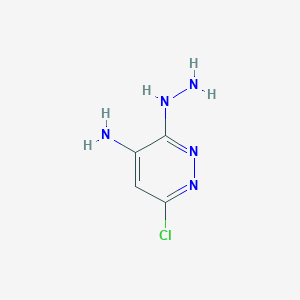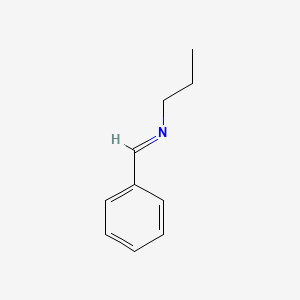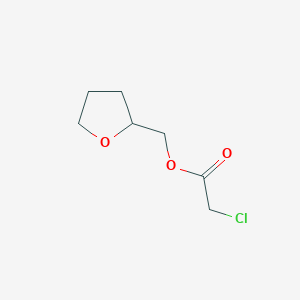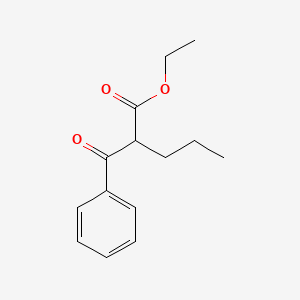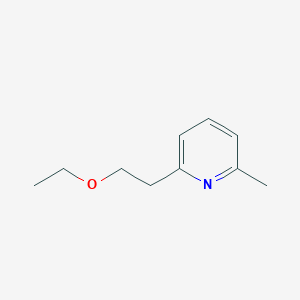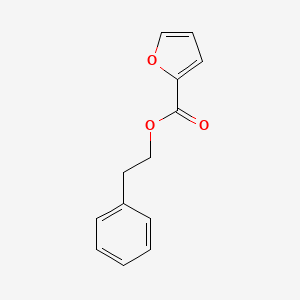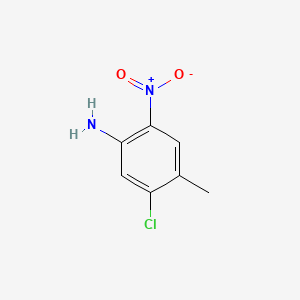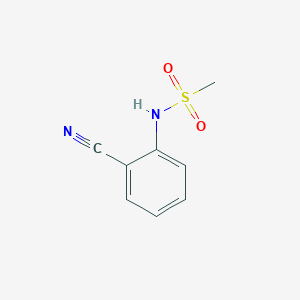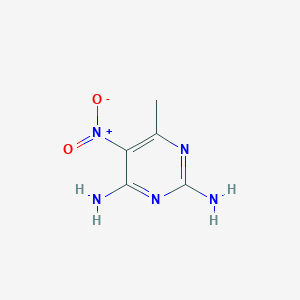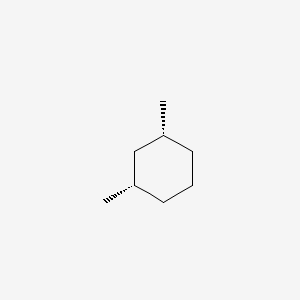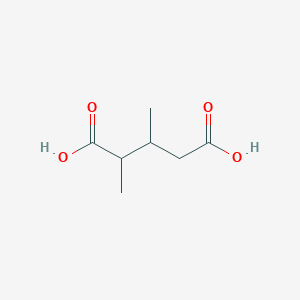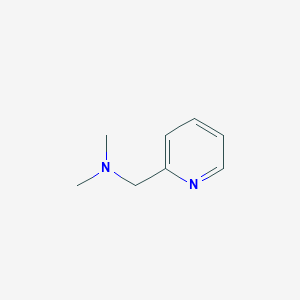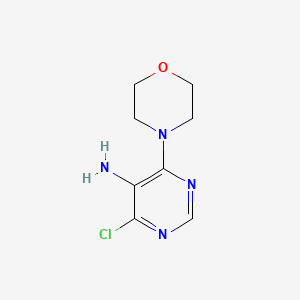
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine (CMP) is an organic compound with the molecular formula C6H10ClN3O2. It is a synthetic compound with a wide range of applications in scientific research. CMP is a versatile compound with a wide range of properties, including its ability to act as a catalyst in various chemical reactions, its ability to act as a reagent in bio-synthesis, and its ability to act as an inhibitor of various enzymes. CMP is widely used in the pharmaceutical industry, and has been studied in depth for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine derivatives demonstrate antibacterial, antifungal, and antitubercular activities. For instance, compounds derived from this chemical structure were screened and found effective against various microbial strains (Patel, Desai, Desai, & Chikhalia, 2003).
- This compound plays a crucial role in the synthesis of inhibitors for tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer research and inflammatory diseases (Lei, Wang, Xiong, & Lan, 2017).
Applications in Imaging and Disease Research
- In Parkinson's disease research, derivatives of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine, such as HG-10-102-01, have been used in the synthesis of potential PET imaging agents, aiding in the visualization of the LRRK2 enzyme (Wang, Gao, Xu, & Zheng, 2017).
Pharmacophoric Applications
- The structure has been identified as a key component in the development of inhibitors for the PI3K-AKT-mTOR pathway, a significant target in cancer therapy. Its ability to form hydrogen bonds and adopt a co-planar conformation makes it a valuable pharmacophore (Hobbs et al., 2019).
Antimicrobial and Antitubercular Activities
- Several studies have synthesized new compounds based on 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine that exhibit significant antimicrobial and antitubercular activities. These findings suggest potential use in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Structural Analysis and Framework Development
- The compound has been studied for its electronic polarization and hydrogen-bonded sheet structures. Such studies provide insights into its geometric and electronic properties, which are essential for drug development and material science (Orozco et al., 2008).
Propiedades
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIARJNCNNZORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360131 |
Source


|
| Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
CAS RN |
84762-69-6 |
Source


|
| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84762-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

